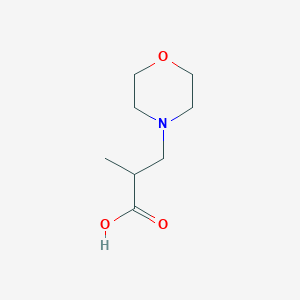

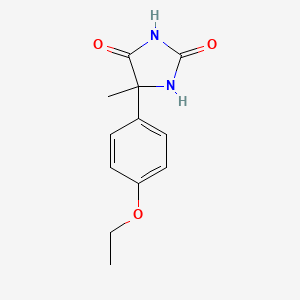

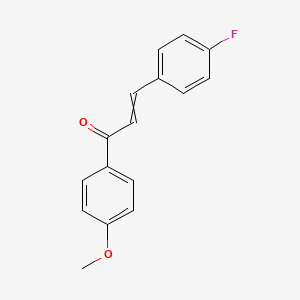

2-Methyl-3-morpholin-4-ylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-3-morpholin-4-ylpropanoic acid, also known as MMP, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological and pathological processes.

科学的研究の応用

Synthesis and Application in Organic Chemistry

2-Methyl-3-morpholin-4-ylpropanoic acid and its derivatives find extensive application in organic synthesis, showcasing the versatility of morpholine-based compounds. Kumar et al. (2007) elucidated a potent antimicrobial synthesis pathway that includes arecoline derivatives, demonstrating the compound's foundational role in creating potent antimicrobials through a nine-step synthesis with an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007). Similarly, Obushak et al. (2007) highlighted the compound's utility in synthesizing thiazol-4-ones, a chemical reaction foundational for developing pharmaceuticals with potential antibacterial and antifungal properties (Obushak, Karpyak, Ostapiuk, & Matiychuk, 2007).

Pharmaceutical and Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of 2-Methyl-3-morpholin-4-ylpropanoic acid have been investigated for their pharmacological potentials, such as xanthine oxidase inhibition and anti-inflammatory activities. Šmelcerović et al. (2013) discovered that certain cyclodidepsipeptides derived from morpholine-diones significantly inhibited xanthine oxidase activity and suppressed nuclear factor κB activation, suggesting potential applications in treating gout and inflammatory conditions (Šmelcerović, Rangelov, Smelcerovic, Veljković, Cherneva, Yancheva, Nikolić, Petronijević, & Kocic, 2013). This indicates a promising avenue for new drug development focusing on non-purine xanthine oxidase inhibitors.

Antifungal and Antimicrobial Activities

Further exploring its antimicrobial potential, Bushuieva et al. (2022) conducted a study on the mutagenic effects and predicted carcinogenicity of a derivative, aiming to develop a new drug with antifungal activity. This research underlines the compound's relevance in creating safer antimicrobial and antifungal veterinary drugs, emphasizing the necessity for innovative approaches in combating microbial resistance (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022).

特性

IUPAC Name |

2-methyl-3-morpholin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-7(8(10)11)6-9-2-4-12-5-3-9/h7H,2-6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBNXJIZUXXODH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-morpholin-4-ylpropanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)